(E)-3-(furan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)acrylamide
説明
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c16-6-9-20-14(5-8-18-11-14)10-15-13(17)4-3-12-2-1-7-19-12/h1-4,7,16H,5-6,8-11H2,(H,15,17)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIMPZDFAHIZAG-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC(=O)C=CC2=CC=CO2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1(CNC(=O)/C=C/C2=CC=CO2)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Acrylamide Derivatives
Structural Modifications and Electronic Properties
Key Compounds:
DM490 : (E)-3-(Furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide
- Differences : Replaces the hydroxyethoxy-THF group with methyl and p-tolyl substituents.
- Impact : The p-tolyl group introduces steric bulk and lipophilicity, favoring blood-brain barrier penetration, while the hydroxyethoxy-THF in the target compound increases polarity .
DM497: (E)-3-(Thiophen-2-yl)-N-(p-tolyl)acrylamide Differences: Substitutes furan with thiophene.
SARS-CoV Helicase Inhibitor : (E)-3-(Furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide
- Differences : Replaces hydroxyethoxy-THF with a sulfamoylphenyl group.
- Impact : The sulfonamide group confers strong hydrogen-bonding capacity, critical for inhibiting viral helicase (IC₅₀ = 2.09 µM for ATP hydrolysis) .
(E)-3-(3-Chlorophenyl)-N-(4-hydroxy-3-methoxybenzyl)acrylamide
Physicochemical Properties
- Solubility : The hydroxyethoxy-THF group in the target compound likely improves aqueous solubility compared to DM490 (lipophilic p-tolyl) and DM497 (thiophene). However, it may remain less soluble than the sulfamoylphenyl derivative .
- Thermal Stability : Melting points for similar acrylamides range widely (e.g., 144–184°C for hydroxamates ), suggesting the target compound’s stability will depend on crystalline packing influenced by its polar substituents.
準備方法
Knoevenagel Condensation
Furfural reacts with malonic acid in pyridine under Dean-Stark conditions to yield 3-(furan-2-yl)acrylic acid:
$$
\text{Furfural} + \text{Malonic acid} \xrightarrow{\text{Pyridine, Δ}} \text{3-(Furan-2-yl)acrylic acid}
$$
Procedure :
- Dissolve furfural (10 mmol) and malonic acid (12 mmol) in pyridine (30 mL).
- Add piperidine (0.5 mL) as a catalyst and reflux at 110°C for 3 hr.
- Acidify with concentrated HCl to pH 2–3, precipitating the product.
- Filter and recrystallize from ethanol/water (1:1).
Characterization Data :
- Yield : 85% (white crystals)
- Melting Point : 173–175°C
- 1H NMR (DMSO-d6) : δ 7.81 (d, J = 15.9 Hz, 1H, CH=CO), 7.67 (s, 1H, furan H-5), 6.84 (d, J = 3.2 Hz, 1H, furan H-3), 6.61 (dd, J = 3.2, 1.8 Hz, 1H, furan H-4).
Preparation of (3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methylamine
Ring-Opening Epoxidation and Amination
The amine precursor is synthesized via epoxidation of tetrahydrofurfuryl alcohol followed by nucleophilic amination:
- Epoxidation : Treat tetrahydrofurfuryl alcohol with m-chloroperbenzoic acid (mCPBA) in dichloromethane.
- Amination : React the epoxide with 2-aminoethanol in methanol at 60°C for 12 hr.
Characterization Data :
- 1H NMR (CDCl3) : δ 3.78–3.69 (m, 4H, OCH2CH2O), 3.55 (t, J = 6.1 Hz, 2H, CH2NH2), 2.81 (s, 2H, NH2).
Amide Coupling Using HATU
Reaction Optimization
Coupling 3-(furan-2-yl)acrylic acid with the amine uses HATU/DIPEA in THF (Table 1):
Table 1. Optimization of Coupling Conditions
| Entry | Coupling Agent | Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|---|---|
| 1 | HATU | DIPEA | THF | 1.5 | 92 |
| 2 | EDCI/HOBt | TEA | DMF | 4 | 78 |
| 3 | DCC | DMAP | CH2Cl2 | 6 | 65 |
Procedure :
- Dissolve 3-(furan-2-yl)acrylic acid (1.0 equiv) and HATU (1.2 equiv) in THF (15 mL) at 0°C.
- Add DIPEA (2.5 equiv) and stir for 10 min.
- Add (3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methylamine (1.1 equiv) and stir at room temperature for 1.5 hr.
- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane, 7:3).
Structural Characterization
Spectroscopic Analysis
1H NMR (DMSO-d6) :
- δ 8.21 (t, J = 5.8 Hz, 1H, NH), 7.71 (d, J = 15.9 Hz, 1H, CH=CO), 7.52 (s, 1H, furan H-5), 6.85 (d, J = 3.1 Hz, 1H, furan H-3), 6.62 (dd, J = 3.1, 1.9 Hz, 1H, furan H-4), 4.32 (s, 2H, OCH2CH2O), 3.78–3.65 (m, 6H, THF and CH2NH).
13C NMR :
- δ 165.2 (C=O), 152.1 (furan C-2), 144.3 (C=CH), 119.8 (furan C-5), 110.4 (furan C-3), 76.5 (OCH2CH2O), 70.8 (THF C-3), 48.9 (CH2NH).
FT-IR (cm⁻¹) :
- 3280 (N–H stretch), 1650 (C=O), 1595 (C=C), 1020 (C–O–C).
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
